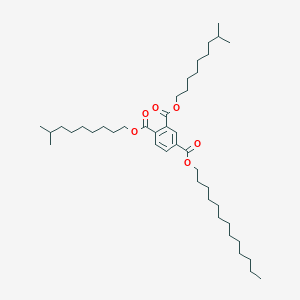

1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate

Descripción general

Descripción

1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C39H64O6 for the isodecyl triester and C48H76O6 for the branched isotridecyl triester . . It is used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate typically involves the esterification of 1,2,4-benzenetricarboxylic acid with a mixture of branched tridecyl alcohol and isodecyl alcohol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The esterification reaction is monitored to ensure complete conversion of the acid to the ester. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions

1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1,2,4-benzenetricarboxylic acid and the corresponding alcohols.

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.

Oxidation: The compound can be oxidized under strong oxidative conditions to produce carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 1,2,4-Benzenetricarboxylic acid and branched tridecyl alcohol or isodecyl alcohol.

Transesterification: New esters with different alcohol groups.

Oxidation: Carboxylic acids.

Aplicaciones Científicas De Investigación

Plasticizers

One of the primary applications of 1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate is as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the flexibility and durability of PVC materials, making them more suitable for various applications such as flooring, cables, and automotive parts.

Lubricants

This compound is also utilized in formulating synthetic lubricants due to its excellent thermal stability and lubricating properties. It helps reduce friction and wear in mechanical systems, thereby extending the lifespan of machinery and equipment.

Coatings and Adhesives

In coatings and adhesives, it serves to improve performance characteristics such as adhesion strength and resistance to environmental factors. Its ability to stabilize emulsions makes it particularly valuable in formulations requiring robust performance under varying conditions.

Biomedical Research

Recent studies have explored the potential of this compound in biomedical applications, particularly in drug delivery systems. Its biocompatibility allows it to serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. This application is crucial for developing effective therapeutic agents that require improved delivery mechanisms.

Case Study 1: Use as a Plasticizer

In an industrial setting focused on PVC production, the incorporation of this compound demonstrated significant improvements in flexibility and durability compared to traditional plasticizers. The resulting PVC exhibited enhanced resistance to environmental stressors.

Case Study 2: Biomedical Application

Research conducted on drug delivery systems revealed that formulations incorporating this compound significantly improved the solubility of hydrophobic drugs like paclitaxel. The study highlighted its potential as a biocompatible carrier that could enhance therapeutic efficacy while minimizing side effects.

Mecanismo De Acción

The primary mechanism of action of 1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate involves its ability to stabilize emulsions by preventing the separation of oil and water phases . This property is particularly useful in formulations where consistent texture and stability are required. The compound interacts with the molecular components of the emulsion, reducing surface tension and enhancing the stability of the mixture.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Benzenetricarboxylic acid, trioctyl ester: This compound has a similar structure but with octyl groups instead of tridecyl and isodecyl groups.

1,2,4-Benzenetricarboxylic acid, tritridecyl ester: This compound contains only tridecyl groups and is used in similar applications.

Uniqueness

1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate is unique due to its mixed ester composition, which provides a balance of properties from both tridecyl and isodecyl groups. This combination enhances its performance in various applications, making it more versatile compared to compounds with a single type of ester group.

Actividad Biológica

1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate is a complex chemical compound with the molecular formula . It belongs to a class of compounds known as esters and is characterized by its unique structure, which includes multiple alkyl chains and a tricarboxylate backbone. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.

- Molecular Formula:

- Molecular Weight: 673.017 g/mol

- CAS Number: 70225-05-7

- Density: 0.972 g/cm³

- Boiling Point: 657.9°C at 760 mmHg

- Flash Point: 261.8°C

The primary mechanism of action for this compound involves its role as a stabilizer in emulsions. It enhances the stability of oil-water mixtures, which is critical in various biological and industrial applications. Additionally, its ester bonds can undergo hydrolysis and transesterification reactions, making it versatile in biochemical processes .

Applications in Biomedical Research

The compound has been investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Research indicates that it may serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability.

Study on Antimicrobial Properties

Recent studies have explored the antimicrobial properties of similar phenolic compounds derived from benzene-1,2,4-tricarboxylic acid. For instance, benzene-1,2,4-triol derivatives demonstrated significant activity against Xanthomonas citri, a pathogen affecting citrus crops. The study highlighted that structural modifications could enhance antibacterial efficacy while minimizing toxicity .

Plasticizer Use in PVC

In industrial applications, this compound is utilized as a plasticizer in polyvinyl chloride (PVC) production. Its incorporation improves flexibility and durability of PVC products without compromising their mechanical properties. This application underscores the compound's importance in material science as well as its biological relevance when considering environmental impacts .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Application |

|---|---|---|---|

| This compound | Moderate antimicrobial activity | Plasticizers in PVC | |

| Benzene-1,2,4-triol | High antibacterial activity against Xanthomonas citri | Potential scaffold for drug synthesis | |

| Tris-decyl benzene-1,2,4-tricarboxylate | Low antimicrobial activity | Used in similar plastic applications |

Propiedades

IUPAC Name |

1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O6/c1-6-7-8-9-10-11-12-13-14-19-24-31-46-40(43)37-29-30-38(41(44)47-32-25-20-15-17-22-27-35(2)3)39(34-37)42(45)48-33-26-21-16-18-23-28-36(4)5/h29-30,34-36H,6-28,31-33H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKHAYUWCVQHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

70225-05-7 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, branched tridecyl isodecyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070225057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.